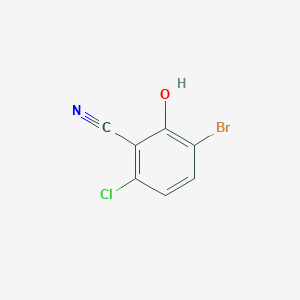

3-Bromo-6-chloro-2-hydroxybenzonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) predictions for 3-bromo-6-chloro-2-hydroxybenzonitrile include:

- Hydroxyl proton : δ 10.2–11.0 ppm (broad singlet, exchangeable)

- Aromatic protons :

- H-4: δ 7.5–7.7 ppm (doublet, J = 8.5 Hz, adjacent to Cl)

- H-5: δ 7.3–7.4 ppm (doublet of doublets, J = 8.5 Hz and 2.5 Hz)

- H-6: Absent (replaced by Cl)

Carbon-13 NMR (¹³C NMR) would show signals for:

Infrared (IR) Spectroscopy of Functional Groups

Key IR absorptions for this compound are:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| -C≡N | 2220–2240 | Strong |

| -OH | 3200–3600 | Broad |

| C-Br | 550–650 | Medium |

| C-Cl | 700–800 | Medium |

The nitrile stretch at ~2230 cm⁻¹ is characteristic, while the hydroxyl group’s broad peak indicates hydrogen bonding.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of this compound would exhibit:

- Molecular ion peak : m/z 232 (C₇H₃BrClNO⁺)

- Major fragments :

- Loss of Br: m/z 153 [M-Br]⁺

- Loss of Cl: m/z 197 [M-Cl]⁺

- Loss of -C≡N: m/z 186 [M-CN]⁺

Isotopic patterns for bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) aid in structural confirmation.

Properties

Molecular Formula |

C7H3BrClNO |

|---|---|

Molecular Weight |

232.46 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-hydroxybenzonitrile |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2,11H |

InChI Key |

IWCMKFHGVYQRHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)O)Br |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Halogenation + Diazotization | 3-Aminopyrazine-2-carboxylate ester | NCS, HBr, NaNO2, AcOH, alkali hydrolysis | ~87 | Recrystallization | Scalable, industrially viable |

| Demethylation of Methoxy | 3-Bromo-6-chloro-2-methoxybenzonitrile | BBr3 in DCM, 50 °C overnight | 75 | Silica gel chromatography | Suitable for lab-scale synthesis |

| Direct Halogenation | Hydroxybenzonitrile derivatives | NCS, brominating agents | Variable | Recrystallization or chromatography | Requires careful control of regioselectivity |

Research Findings and Notes

- The regioselectivity of halogenation is critical; NCS is preferred for selective chlorination at position 6 due to its mild and controllable reactivity.

- Diazotization-bromination is a reliable method to introduce bromine at position 3, especially when starting from amino precursors.

- Hydrolysis under alkaline conditions efficiently converts ester intermediates to the hydroxybenzonitrile, facilitating the introduction of the hydroxyl group at position 2.

- Demethylation using boron tribromide is a classical and effective method to convert methoxy groups to hydroxyl groups without affecting other substituents.

- Industrial processes prioritize avoiding chromatographic purification, favoring recrystallization to reduce cost and complexity.

- The overall synthetic route can be optimized to improve total yield by more than double compared to older methods, with yields reaching above 85% in key steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can produce quinones .

Scientific Research Applications

3-Bromo-6-chloro-2-hydroxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The presence of halogen and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-Bromo-6-chloro-2-hydroxybenzonitrile with key analogs:

Key Observations :

- Hydroxyl vs.

- Price Variability: Fluorinated derivatives (e.g., 3-Bromo-6-chloro-2-fluorobenzonitrile at $207/g) are significantly costlier than non-fluorinated analogs like 2,6-dichlorobenzonitrile ($2.6/g), reflecting synthetic complexity and halogenation steps .

Biological Activity

3-Bromo-6-chloro-2-hydroxybenzonitrile is an aromatic compound with notable biological activities attributed to its unique chemical structure. This compound, characterized by the presence of halogen atoms and a hydroxyl group, has been the subject of various studies investigating its potential therapeutic applications and toxicological effects.

Biological Activities

Research indicates that 3-bromo-6-chloro-2-hydroxybenzonitrile exhibits various biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases.

- Cytotoxic Effects : Studies have demonstrated that halogenated compounds can disrupt normal biochemical pathways, leading to cytotoxicity. Investigations into its binding affinity with detoxification enzymes reveal insights into its toxicological profile.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-bromo-6-chloro-2-hydroxybenzonitrile, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Representation | Unique Features |

|---|---|---|

| 3-Bromo-5-chloro-4-hydroxybenzonitrile | Structure | Different substitution pattern on the benzene ring |

| 3-Bromo-6-fluoro-2-hydroxybenzonitrile | Structure | Contains fluorine instead of chlorine |

| 4-Bromo-2-hydroxybenzonitrile | Structure | Hydroxyl group at a different position |

The distinct arrangement of halogens and functional groups contributes to variations in chemical reactivity and biological activity among these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of halogenated hydroxybenzonitriles, including 3-bromo-6-chloro-2-hydroxybenzonitrile. Notable findings include:

- Enzyme Interaction Studies : Research has shown that this compound can interact with specific enzymes involved in detoxification processes, impacting their activity and potentially leading to increased toxicity in biological systems. For instance, studies have indicated that binding affinity to cytochrome P450 enzymes can result in altered metabolic pathways.

- Toxicological Assessments : Investigations into the environmental impact of similar compounds highlight concerns regarding their potential toxicity and endocrine-disrupting effects when present in drinking water sources. This raises important questions about safety and regulatory measures for compounds like 3-bromo-6-chloro-2-hydroxybenzonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.